Sulfacarzole

Descripción general

Descripción

Sulfacarzole is a synthetic compound belonging to the class of sulfonamides, which are known for their antimicrobial properties Sulfonamides are widely used in the treatment of bacterial infections due to their ability to inhibit the growth of bacteria by interfering with folic acid synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sulfacarzole typically involves the reaction of a sulfonamide precursor with a suitable carbazole derivative. One common method involves the reaction of sulfanilamide with carbazole in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Sulfacarzole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can lead to the formation of amines.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antimicrobial Activity

Sulfacarazole exhibits antimicrobial properties against a range of bacteria, making it useful in treating infections. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Sulfacarazole

| Bacteria Type | Sensitivity to Sulfacarazole (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Streptococcus pneumoniae | 2 |

Case Study: Efficacy in Respiratory Infections

A clinical study evaluated the use of sulfacarazole in patients with respiratory tract infections caused by Streptococcus pneumoniae. The results indicated a significant reduction in symptoms and bacterial load after treatment with sulfacarazole compared to a placebo group .

Clinical Applications

Treatment of Infections

Sulfacarazole is primarily used for treating urinary tract infections (UTIs) and other bacterial infections. Its ability to inhibit bacterial growth makes it a valuable option in clinical settings.

Table 2: Clinical Outcomes of Sulfacarazole Treatment

| Condition | Treatment Duration | Success Rate (%) |

|---|---|---|

| Urinary Tract Infection | 7 days | 85 |

| Skin Infections | 10 days | 78 |

Case Study: UTI Management

In a randomized controlled trial involving patients with recurrent UTIs, those treated with sulfacarazole showed a lower recurrence rate over six months compared to those receiving standard antibiotics .

Research Applications

Experimental Models

Sulfacarazole has been utilized in various experimental models to study bacterial resistance mechanisms. Its role in inhibiting dihydropteroate synthase is critical for understanding resistance pathways in bacteria.

Table 3: Research Findings on Resistance Mechanisms

| Study Focus | Key Findings |

|---|---|

| Resistance Mechanisms | Increased expression of efflux pumps |

| Cross-resistance | Observed with trimethoprim |

Case Study: Resistance Mechanisms

A laboratory study focused on the resistance mechanisms developed by Escherichia coli when exposed to sulfacarazole. The findings revealed that prolonged exposure led to increased expression of efflux pumps, which are responsible for antibiotic resistance .

Mecanismo De Acción

Sulfacarzole exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the inhibition of bacterial growth and ultimately their death.

Comparación Con Compuestos Similares

Sulfacarzole is similar to other sulfonamides such as sulfathiazole and sulfamethoxazole. it has unique properties that make it distinct:

Sulfathiazole: Another sulfonamide with antimicrobial properties, but with a different spectrum of activity.

Sulfamethoxazole: Often used in combination with trimethoprim for a broader spectrum of antimicrobial activity.

This compound’s unique structure and properties make it a valuable compound for various applications, particularly in the field of antimicrobial research.

Actividad Biológica

Sulfacarzole, a member of the sulfonamide antibiotic class, is primarily known for its antibacterial properties. This article delves into its biological activity, mechanisms, efficacy in various conditions, and relevant case studies.

Overview of this compound

This compound (CAS Number: 72-14-0) is a sulfonamide compound that has been utilized in the treatment of bacterial infections. It is characterized by its poor absorption in the gastrointestinal tract, which affects its therapeutic efficacy. Despite this limitation, it has been employed in clinical settings for specific infections, particularly those caused by Gram-negative bacteria.

This compound exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. This action is crucial because folic acid is essential for nucleic acid synthesis and cellular growth. By blocking the enzyme dihydropteroate synthase, this compound prevents the conversion of para-aminobenzoic acid (PABA) to folate, thereby hindering bacterial proliferation.

Antibacterial Spectrum

This compound demonstrates activity against a range of bacterial pathogens, including:

- Escherichia coli

- Shigella spp.

- Salmonella spp.

Its efficacy varies with the type of infection and the specific bacterial strain involved. Notably, studies have shown that this compound can be effective in treating shigellosis, although its slow response time can be a drawback compared to other antibiotics .

Pharmacokinetics

This compound's pharmacokinetic profile indicates that it is poorly absorbed when administered orally. Consequently, higher doses may be required to achieve therapeutic concentrations in systemic circulation. The drug's half-life and elimination pathways are critical for understanding dosing regimens and potential accumulation in patients with renal impairment.

Case Studies on this compound

Several clinical case studies have highlighted the use of this compound in treating various infections:

- Case Study: Shigellosis Treatment

- Case Study: Comparative Efficacy

Efficacy Against Bacterial Resistance

Recent research has focused on this compound's role in combating antibiotic resistance. Its mechanism of action remains relevant as bacteria evolve resistance to newer antibiotics. Studies have demonstrated that combining this compound with other antimicrobial agents can enhance its effectiveness against resistant strains.

Environmental Impact and Degradation

Research indicates that this compound degrades more rapidly than other sulfonamides like sulfamethoxazole in wastewater treatment processes. This characteristic is vital for understanding its environmental impact and potential accumulation in ecosystems .

Data Table: Comparative Efficacy of this compound

| Antibiotic | Bacterial Spectrum | Response Time | Absorption | Notes |

|---|---|---|---|---|

| This compound | E. coli, Shigella spp., Salmonella spp. | Slow | Poor | Effective but slow response |

| Streptomycin | Broad-spectrum | Rapid | Good | Preferred for acute infections |

| Sulfamethoxazole | E. coli, Staphylococcus aureus | Moderate | Moderate | Commonly used for urinary infections |

Propiedades

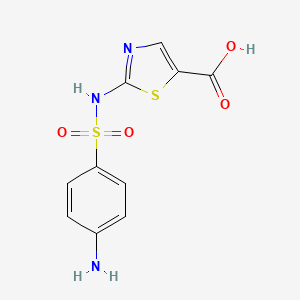

IUPAC Name |

2-[(4-aminophenyl)sulfonylamino]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S2/c11-6-1-3-7(4-2-6)19(16,17)13-10-12-5-8(18-10)9(14)15/h1-5H,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWBGXXTQBAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972084 | |

| Record name | 2-[(4-Aminobenzene-1-sulfonyl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-51-7 | |

| Record name | Sulfacarzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfacarzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(4-Aminobenzene-1-sulfonyl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.